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molecular formula C10H23ClO2Si B3220260 Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane CAS No. 119382-85-3

Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane

Cat. No. B3220260
M. Wt: 238.82 g/mol
InChI Key: DWHGPCNQEAWRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992455

Procedure details

Imidazole (17.8 g, 261 mmol) was dissolved in dimethylformamide (100 ml) and t-butyldimethylsilyl chloride (36.3 g, 241 mmol) was added and stirred. 2-(2-chloroethoxy)ethanol (25.0 g, 200 mmol) was added dropwise over 1 hour under cooling with ice, and the mixture was stirred for 1 further hour, left standing overnight at room temperature, and then poured into saturated aqueous NaCl (500 ml). The resulting mixture was extracted twice with ether. The extract was washed twice with saturated aqueous NaCl, and dried over MgSO4. Then the solvent was removed in vacuo, giving 1-chloro-2-(2-t-butyldimethylsilyloxyethoxy)ethane (47.8 g, yield).
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[Si:6](Cl)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].[Cl:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][OH:20].[Na+].[Cl-]>CN(C)C=O>[Cl:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
36.3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
ClCCOCCO
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 further hour
WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted twice with ether
WASH
Type
WASH
Details
The extract was washed twice with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCOCCO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 47.8 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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